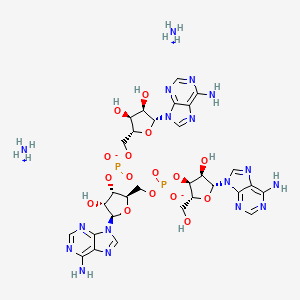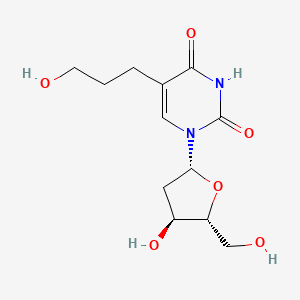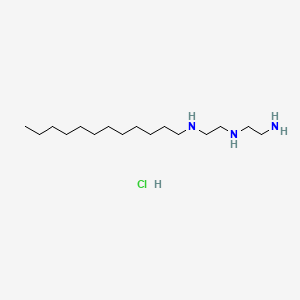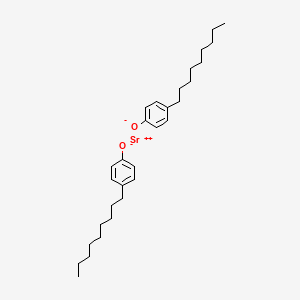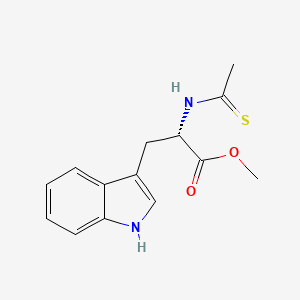
N-(1-Thioxoethyl)-L-tryptophan methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Thioxoethyl)-L-tryptophan methyl ester is a synthetic compound derived from L-tryptophan, an essential amino acid. This compound features a thioxoethyl group attached to the nitrogen atom of the tryptophan moiety, and a methyl ester group at the carboxyl end. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Thioxoethyl)-L-tryptophan methyl ester typically involves the reaction of L-tryptophan with a thioxoethylating agent under controlled conditions. One common method includes the use of thioacetic acid as the thioxoethylating agent. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thioxoethyl group. The resulting intermediate is then esterified using methanol and a catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions
N-(1-Thioxoethyl)-L-tryptophan methyl ester undergoes various chemical reactions, including:
Oxidation: The thioxoethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioxoethyl group can be reduced to form thiols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amides and other derivatives.
科学的研究の応用
N-(1-Thioxoethyl)-L-tryptophan methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-(1-Thioxoethyl)-L-tryptophan methyl ester involves its interaction with specific molecular targets and pathways. The thioxoethyl group may interact with thiol-containing enzymes, modulating their activity. Additionally, the tryptophan moiety can influence serotonin synthesis and other tryptophan-related pathways, potentially affecting neurological functions.
類似化合物との比較
Similar Compounds
N-(1-Thioxoethyl)-L-valine methyl ester: Similar structure but derived from L-valine.
N-(1-Thioxoethyl)-L-phenylalanine methyl ester: Similar structure but derived from L-phenylalanine.
Uniqueness
N-(1-Thioxoethyl)-L-tryptophan methyl ester is unique due to its tryptophan backbone, which allows it to interact with biological pathways specific to tryptophan metabolism. This sets it apart from other similar compounds derived from different amino acids.
特性
CAS番号 |
54774-15-1 |
|---|---|
分子式 |
C14H16N2O2S |
分子量 |
276.36 g/mol |
IUPAC名 |
methyl (2S)-2-(ethanethioylamino)-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H16N2O2S/c1-9(19)16-13(14(17)18-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,19)/t13-/m0/s1 |
InChIキー |
IQEHUKUDFWPNBZ-ZDUSSCGKSA-N |
異性体SMILES |
CC(=S)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
正規SMILES |
CC(=S)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12691291.png)
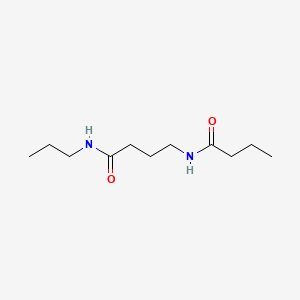
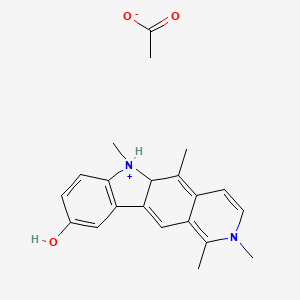
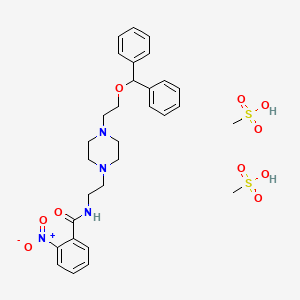

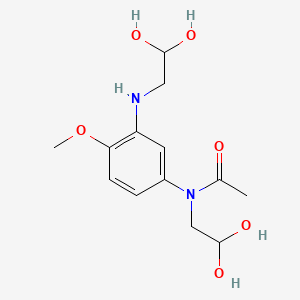
![2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12691329.png)
